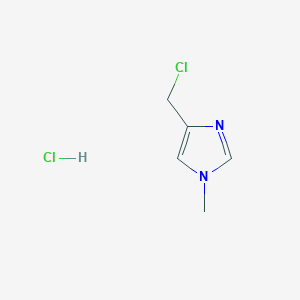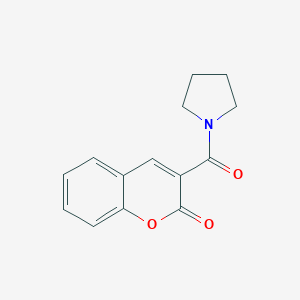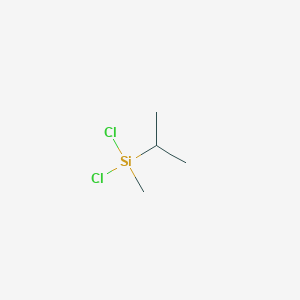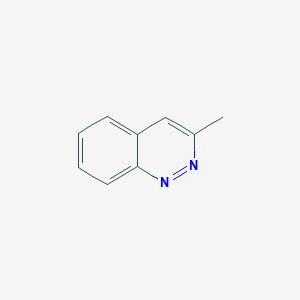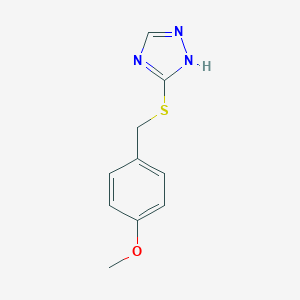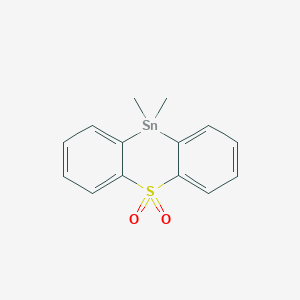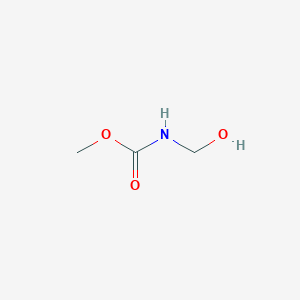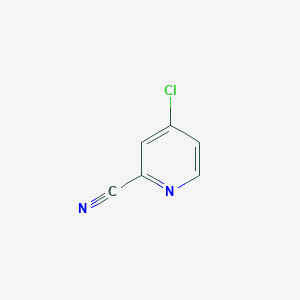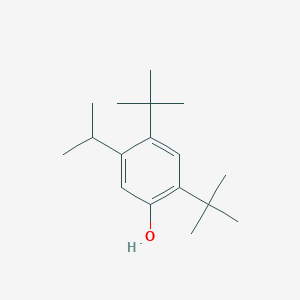
Phenol, 2,4-bis(1,1-dimethylethyl)-5-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,4-bis(1,1-dimethylethyl)-5-(1-methylethyl)- is a chemical compound commonly referred to as BHT (butylated hydroxytoluene). It is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries to prevent the oxidation of fats and oils. BHT is also used as a stabilizer for plastics, rubber, and petroleum products. In recent years, BHT has gained attention for its potential health benefits and applications in scientific research.
Mécanisme D'action
BHT works by preventing the oxidation of fats and oils, which can lead to the formation of harmful free radicals. BHT acts as a free radical scavenger, neutralizing free radicals and preventing them from causing damage to cells and tissues.
Biochemical and Physiological Effects
BHT has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce inflammation, and modulate immune function. BHT has also been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the prevention and treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BHT in lab experiments is its stability and long shelf life. BHT is also relatively inexpensive and easy to obtain. However, one limitation of using BHT is its potential to interfere with certain assays and experimental protocols. BHT can also have variable effects depending on the concentration used and the specific experimental conditions.
Orientations Futures
There are a number of potential future directions for research on BHT. One area of interest is its potential as a treatment for neurodegenerative diseases. BHT has been shown to have neuroprotective effects and may be able to prevent or slow the progression of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for diabetes and metabolic disorders. BHT has been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of these conditions. Finally, there is interest in exploring the use of BHT in combination with other compounds for synergistic effects in the prevention and treatment of various diseases.
Méthodes De Synthèse
BHT is synthesized through the reaction of p-cresol and isobutylene in the presence of a catalyst. The resulting product is purified through distillation and crystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
BHT has been extensively studied for its antioxidant properties and potential health benefits. It has been shown to have anti-inflammatory, anticancer, and antiviral effects. BHT has also been studied for its potential to improve cognitive function and prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
19245-42-2 |
|---|---|
Nom du produit |
Phenol, 2,4-bis(1,1-dimethylethyl)-5-(1-methylethyl)- |
Formule moléculaire |
C17H28O |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
2,4-ditert-butyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C17H28O/c1-11(2)12-9-15(18)14(17(6,7)8)10-13(12)16(3,4)5/h9-11,18H,1-8H3 |
Clé InChI |
IQLVTBHVVRVXST-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
SMILES canonique |
CC(C)C1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
Autres numéros CAS |
19245-42-2 |
Synonymes |
2,4-Bis(1,1-dimethylethyl)-5-(1-methylethyl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



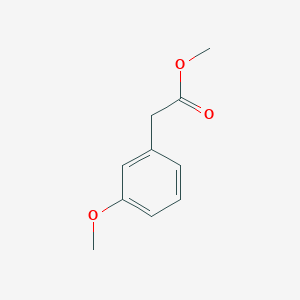
![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)
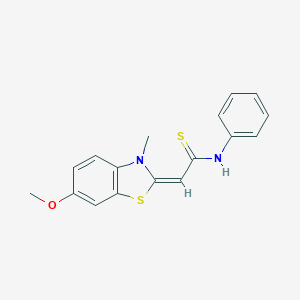
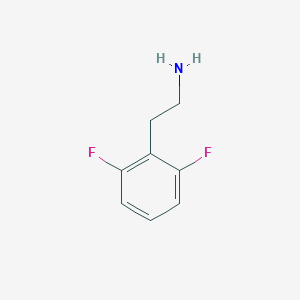
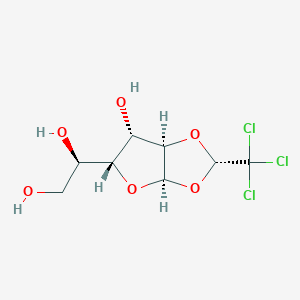
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)
